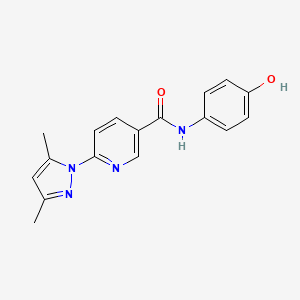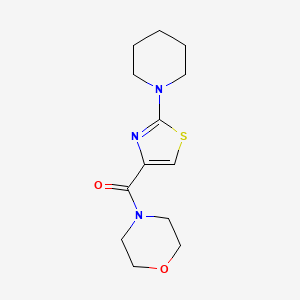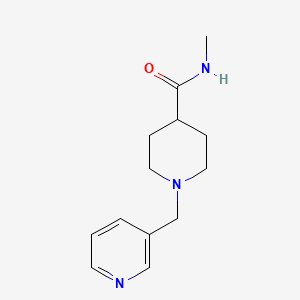methanone](/img/structure/B7548728.png)
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of compounds known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects. In
Mécanisme D'action
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. This results in the activation of downstream signaling pathways, leading to analgesic and anti-inflammatory effects. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been shown to have anti-depressant effects, possibly through its modulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in lab experiments is its high affinity for the kappa opioid receptor, which allows for selective activation of this receptor. However, one limitation is that [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous kappa opioid receptor agonists.
Orientations Futures
There are several future directions for research on [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone. One area of interest is its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior. Another area of interest is its potential use in the treatment of depression, as it has been shown to have anti-depressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone involves the reaction of 1-phenyl-2-pyrrolidinone with morpholine and isobutyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in high purity.
Applications De Recherche Scientifique
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been extensively studied for its potential therapeutic applications, particularly for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in pain modulation and inflammation. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been investigated for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
Propriétés
IUPAC Name |
(1-benzoylpyrrolidin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(13-5-2-1-3-6-13)18-8-4-7-14(18)16(20)17-9-11-21-12-10-17/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFPJNQRWANGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzoylpyrrolidine-2-carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)

![N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B7548686.png)

![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)



